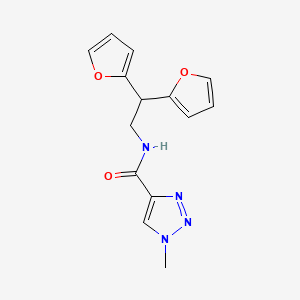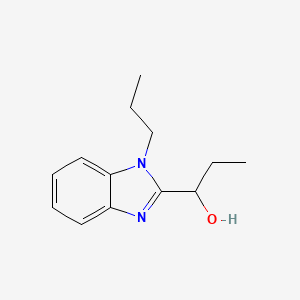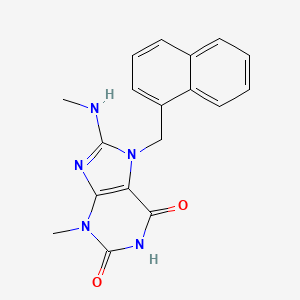
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DFTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFTC belongs to the class of triazole-based compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities The compound N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, belonging to the broader class of 1,2,4-triazole derivatives, has been studied for its synthesis and potential biological activities. Research has shown that derivatives within this chemical family, through various synthetic pathways, have exhibited promising antimicrobial, antiurease, and antioxidant activities. For instance, the synthesis of related compounds through the condensation of ethyl benzimidate hydrochloride with furan-2-carbohydrazide and subsequent reactions has led to the formation of 4-arylidenamino-3-furan-2-yl-5-phenyl-1,2,4-triazoles, which were found to possess significant antiurease and antioxidant properties (Sokmen et al., 2014).
Energetic Materials and Insensitive Munitions Moreover, this compound's structural relatives, incorporating furazan and oxadiazole rings, have been explored for applications in insensitive energetic materials. The synthesis of such compounds and their characterization, including thermal stability and detonation performance, indicates their potential as safer alternatives to traditional energetic materials due to their insensitivity towards impact and friction, thereby offering advantages in terms of handling and storage safety (Yu et al., 2017).
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-18-9-11(16-17-18)14(19)15-8-10(12-4-2-6-20-12)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFPUOBRPVZAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2436362.png)



![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2436370.png)




![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)



